molecular formula C24H32ClNO4 B1670960 Drotaverine CAS No. 14009-24-6

Drotaverine

货号 B1670960
CAS 编号: 14009-24-6
分子量: 397.5 g/mol
InChI 键: JBFLYOLJRKJYNV-MASIZSFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Drotaverine is an antispasmodic drug, used to enhance cervical dilation during childbirth and to relieve smooth muscle spasms in the gastrointestinal tract, urinary system, and gall bladder . It is structurally related to papaverine, and is a selective inhibitor of phosphodiesterase-4, and has no anticholinergic effects .


Molecular Structure Analysis

Drotaverine has a molecular formula of C24H31NO4 . Its molecular weight is 397.52 . It is a benzylisoquinoline derivative .


Physical And Chemical Properties Analysis

Drotaverine has a molecular weight of 397.5072 and a chemical formula of C24H31NO4 . It is soluble in DMSO .

科学研究应用

1. 妇产科学

  • 原发性痛经的治疗: 盐酸右美沙芬对治疗原发性痛经有效且安全,原发性痛经是一种导致月经期间腹部绞痛的疾病 (Kulagina, 2018)。这一发现对妇产科领域管理与月经相关的不适至关重要。

  • 加速分娩: 一项关于盐酸右美沙芬用于加速分娩的研究发现,它可以缩短第一和第二阶段的分娩时间。然而,在缓解分娩疼痛方面并不有效,除了在第四阶段的分娩期间 (Singh et al., 2004)

2. 药理学和药物递送

  • 细胞静止特性: 盐酸右美沙芬对多种人类肿瘤细胞系和非恶性小鼠成纤维细胞表现出细胞静止的特性,表明其在癌症治疗中的潜在用途 (Pavel et al., 2017)

  • 创新的药物递送系统: 研究开发了载有盐酸右美沙芬的脂质浮动微珠,以增强其在胃中的停留时间,从而提高生物利用度并减少服药频率 (Adel & Elkasabgy, 2014)

3. 药效学

  • L型电压门控钙通道阻滞作用: 盐酸右美沙芬抑制钙的内流,作为L型电压门控钙通道的阻滞剂。这一发现拓展了其潜在用途,超越了简单的解痉作用 (Patai et al., 2016)

4. 环境科学

  • 由红球菌属红球菌生物降解: 红球菌属红球菌IEGM 608在有氧条件下对盐酸右美沙芬的生物降解表明了从制药污染物中进行环境净化的潜力 (Ivshina et al., 2012)

5. 母婴健康

  • 妊娠期母胎循环: 一项研究评估了口服盐酸右美沙芬对妊娠风险妇女的母胎循环的影响。研究发现对中脑动脉和脐动脉脉搏指数没有显著影响,表明其在这一背景下的安全性 (Rzymski et al., 2022)

6. 消化系统疾病的临床疗效

  • 治疗肠易激综合征(IBS): 盐酸右美沙芬在治疗IBS方面表现出有效性,突显了其在管理消化系统疾病中的潜力 (Liu Jian-pin, 2014)

安全和危害

Drotaverine is harmful if swallowed . It’s recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised when handling Drotaverine

属性

IUPAC Name

(1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,13-16,25H,5-8,11-12H2,1-4H3/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFNSKIUKYOYRG-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

985-12-6 (hydrochloride)
Record name Drotaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014009246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60161227
Record name Drotaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Drotaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to elevated levels of cAMP, leading to smooth muscle relaxation. Recent research showed that low levels of cAMP have been associated with brain tumorigenesis, leading to the investigation of PDE4 inhibitors as potential anticancer agents.
Record name Drotaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Drotaverine

CAS RN

14009-24-6, 985-12-6
Record name Drotaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014009246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drotaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Drotaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline, 1-[(3,4-diethoxyphenyl)methylene]-6,7-diethoxy-1,2,3,4-tetrahydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoquinoline, 1-[(3,4-diethoxyphenyl)methylene]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROTAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QS4N58TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Drotaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drotaverine
Reactant of Route 2
Drotaverine
Reactant of Route 3
Drotaverine
Reactant of Route 4
Drotaverine
Reactant of Route 5
Drotaverine
Reactant of Route 6
Drotaverine

Citations

For This Compound
2,840
Citations
KC Singh, P Jain, N Goel, A Saxena - International Journal of Gynecology & …, 2004 - Elsevier
Objectives: To study the use of drotaverine hydrochloride for acceleration of labor and relief of labor pains. Methods: In this double-blind placebo-controlled randomized study, 100 …
Number of citations: 96 www.sciencedirect.com
B Gupta, V Nellore, S Mittal - International Journal of Gynecology & …, 2008 - Elsevier
Objectives: To study and compare the efficacy and side effects of drotaverine hydrochloride and hyoscine-N-butylbromide in the augmentation of labor. Methods: A prospective …
Number of citations: 61 www.sciencedirect.com
S Dyderski, E Grześkowiak, L Drobnik… - …, 2004 - thieme-connect.com
… of drotaverine (CAS 14009-24-6) was investigated after oral administration of a drotaverine … Blood samples for determination of drotaverine plasma concentrations were collected at pre-…
Number of citations: 23 www.thieme-connect.com
OO Bolaji, CO Onyeji, AO Ogundaini… - European journal of …, 1996 - Springer
… of drotaverine in humans. Total radioactivity measurements of blood following administration of labelled drotaverine … the disposition characteristics of drotaverine using a sensitive and …
Number of citations: 51 link.springer.com
RR Rai, M Dwivedi, N Kumar - Saudi journal of gastroenterology …, 2014 - ncbi.nlm.nih.gov
… drotaverine group 66 (77.7%) as compared with placebo 26 (30.6%) after 4 weeks. Drotaverine … clinician (82.4% vs 36.5%) in the drotaverine group as compared with placebo. There is …
Number of citations: 41 www.ncbi.nlm.nih.gov
I Romics, DL Molnar, G Timberg, B Mrklic… - BJU …, 2003 - Wiley Online Library
… effect of drotaverine during a 3‐h study period, to confirm that drotaverine abolished or … the first or the second injection of 80 mg drotaverine or placebo (if necessary the dose could be …
JB Sharma, P Pundir, A Kumar, NS Murthy - International Journal of …, 2001 - Elsevier
… In summary, both drotaverine hydrochloride and valethamate bromide appear to be effective in the acceleration of labor. Drotaverine is more effective with no major maternal or fetal …
Number of citations: 89 www.sciencedirect.com
RR Rai, S Nijhawan - … of Gastroenterology: Official Journal of the …, 2021 - ncbi.nlm.nih.gov
Background: Drotaverine and Mebeverine are used for alleviating the pain of IBS, but the evidence for their efficacy is scarce. In this randomised control study, we evaluated and …
Number of citations: 15 www.ncbi.nlm.nih.gov
M Narang, D Shah, H Akhtar - Indian pediatrics, 2015 - Springer
… =0.05] was noticed in children receiving drotaverine in comparison to those who received placebo. … receiving drotaverine or placebo (46.9% vs 46.7%; P=0.98), Conclusion: Drotaverine …
Number of citations: 43 link.springer.com
HE Abdellatef, MM Ayad, SM Soliman… - Spectrochimica Acta Part …, 2007 - Elsevier
… determination of paracetamol and drotaverine HCl. TLC … and drotaverine HCl, respectively. Vierordt's method was applied to over come the overlapping of paracetamol and drotaverine …
Number of citations: 82 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。